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Compound of Interest

Compound Name: Diclofenac calcium

Cat. No.: B12721988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral

formulations of the nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The following

sections present key pharmacokinetic data, detailed experimental protocols from published

studies, and a visual representation of a typical bioequivalence study workflow. This information

is intended to assist researchers and drug development professionals in understanding the

comparative performance of various diclofenac formulations.

Quantitative Data Summary
The bioequivalence of different diclofenac formulations is primarily assessed by comparing

their pharmacokinetic parameters. The most critical parameters are the maximum plasma

concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area

under the plasma concentration-time curve (AUC). The following tables summarize these

parameters from several comparative studies.

Table 1: Pharmacokinetic Parameters of Diclofenac Free Acid Suspension vs. Diclofenac

Resinate Suspension (50 mg single dose)[1]
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Parameter
Test
Formulation
(Free Acid)

Reference
Formulation
(Resinate)

Geometric
Mean
Test/Reference
Ratio (%)

90%
Confidence
Interval

AUC(0-24h) - - 92.8 Within 80-125%

AUC(0-infinity) - - 93.2 -

Cmax - - 117.2

Within 70-143%

(accepted by

EMA)

Ke - - 131.0 -

T1/2 - - 76.2 -

Table 2: Pharmacokinetic Parameters of Diclofenac Potassium Oral Solution vs. Immediate-

Release Tablets (Fasting and Fed Conditions)[2]

Condition Formulation
Cmax
(ng/mL,
mean ± SD)

Tmax
(hours,
median)

AUCt AUC∞

Fasting Oral Solution 1620 ± 538 0.25
Similar to

tablet

Similar to

tablet

Tablet 1160 ± 452 0.50
Similar to

solution

Similar to

solution

Fed Oral Solution 506 ± 305 0.17
Similar to

tablet

Similar to

tablet

Tablet 835 ± 449 1.25
Similar to

solution

Similar to

solution

Table 3: Pharmacokinetic Parameters of Two Prolonged-Release Diclofenac Sodium

Formulations (100 mg single dose)
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Parameter Test Formulation Reference Formulation

AUC24 (ng·h/mL) 4924 4928

AUCinf (ng·h/mL) 5046 5054

Cmax (µg/mL) 1047 1042

T1/2 (h) 2.25 2.25

Tmax (h, median) 2 2

Table 4: Pharmacokinetic Parameters of Nano-formulated Diclofenac vs. Standard Diclofenac

(Fasting and Fed Conditions)[3]

Condition Formulation
Cmax
(ng/mL,
mean ± SD)

Tmax (h,
mean ± SD)

AUC0-∞
(h*ng/mL,
mean ± SD)

T1/2 (h,
mean ± SD)

Fasting

Nano-

formulated 35

mg

1347 ± 764 0.59 ± 0.20 1225 ± 322 1.85 ± 0.45

Standard 50

mg
1316 ± 577 0.80 ± 0.50 1511 ± 389 1.92 ± 0.38

Fed

Nano-

formulated 35

mg

524 ± 222 - - -

Standard 50

mg
951 ± 391 - - -

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Bioequivalence Study of Diclofenac Free Acid vs.
Resinate Suspension[1]
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Study Design: An open, randomized, two-period crossover design was employed.

Subjects: 24 healthy volunteers.

Dosing: A single oral dose of 50 mg of either the test (diclofenac free acid suspension) or

reference (diclofenac resinate suspension, Cataflam) formulation was administered after an

overnight fast.

Washout Period: A fourteen-day washout interval was maintained between the two dosing

periods.

Sampling: Serum samples were collected over a 24-hour interval post-dosing.

Analytical Method: The diclofenac content in the serum samples was analyzed using High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Bioequivalence of Prolonged-Release Diclofenac
Sodium Formulations[3]

Study Design: A phase I, randomized, crossover, double-blind clinical trial was conducted.

Subjects: Thirty-six healthy volunteers.

Dosing: A single oral dose of 100 mg of either the test or reference prolonged-release

diclofenac sodium tablet was administered.

Washout Period: A 15-day washout period was implemented between doses.

Sampling: Blood samples were collected over a 24-hour period.

Analytical Method: Plasma concentrations of diclofenac sodium were quantified using HPLC.

Pharmacokinetics of Nano-formulated Diclofenac[4][5]
Study Design: A single-center, single-dose, randomized, open-label, 5-period, 5-treatment,

10-sequence crossover study was conducted.

Subjects: 30 healthy subjects.
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Dosing: Subjects received either nano-formulated diclofenac (18 mg or 35 mg) or standard

diclofenac (50 mg) in both fed and fasting states.

Pharmacokinetic Analysis: Blood samples were collected to determine the maximum

measured plasma concentration (Cmax), time to maximum measured concentration (Tmax),

terminal elimination half-life (T1/2), and area under the concentration-time curve (AUC).

Analytical Method for Diclofenac in Human Plasma[6]
Method: A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method

was developed and validated.

Sample Preparation: A one-step protein precipitation using acetonitrile was performed for

plasma sample extraction. Butyl paraben was used as an internal standard.

Chromatography: Separation was achieved on a C18 reversed-phase column with an

isocratic mobile phase of acetonitrile and water (pH 4) at a flow rate of 1.0 ml/min.

Detection: The internal standard and diclofenac were detected at a wavelength of 282 nm.

Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for oral drug

formulations.
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Caption: Workflow of a typical two-period crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12721988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

